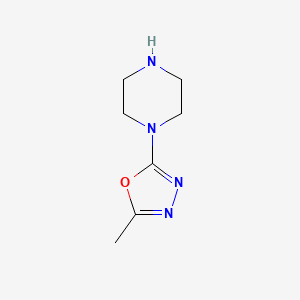
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine typically involves the cyclization of hydrazides with carbon dioxide or other suitable reagents to form the oxadiazole ring. One common method involves the reaction of a hydrazide with carbon dioxide in the presence of a base to form the oxadiazole ring, followed by N-alkylation with piperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperazine moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazine is unique due to the combination of the oxadiazole ring and the piperazine moiety, which imparts specific chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
2-methyl-5-piperazin-1-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H12N4O/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
InChI-Schlüssel |
SKNLWDYBDCYYCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


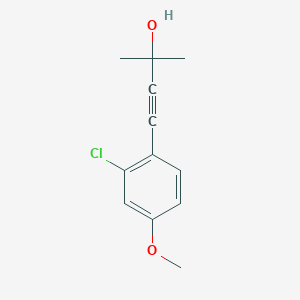

![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)

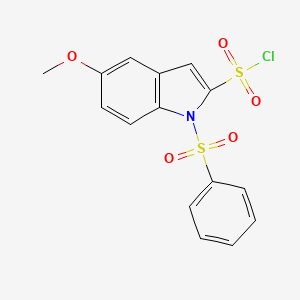

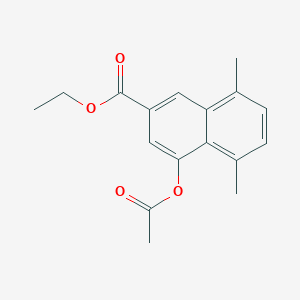
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
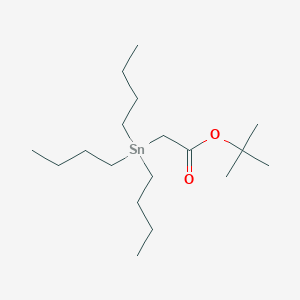
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)
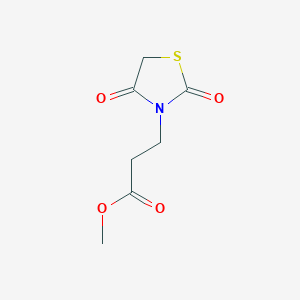
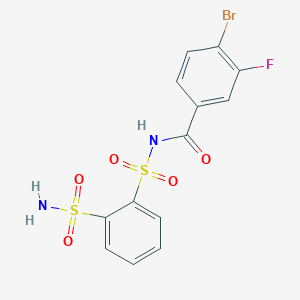
![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
